molecular formula C29H34ClNO6S B13130514 [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine

[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine

Cat. No.: B13130514
M. Wt: 560.1 g/mol
InChI Key: BESNWNVEKFZZCF-ZEQRLZLVSA-N
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Description

The compound [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including a chlorophenyl group, a sulfanylethoxy linkage, a methoxy group, and a trimethoxyphenyl oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Sulfanylethoxy Intermediate: This step involves the reaction of 4-chlorophenylthiol with an appropriate ethylene oxide derivative under basic conditions to form the sulfanylethoxy intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

    Oxolane Ring Formation: The trimethoxyphenyl group is introduced through a cyclization reaction involving a diol precursor and an acid catalyst, forming the oxolane ring.

    Final Coupling: The final step involves coupling the methoxylated intermediate with the oxolane ring-containing compound using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its target, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C29H34ClNO6S

Molecular Weight

560.1 g/mol

IUPAC Name

[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine

InChI

InChI=1S/C29H34ClNO6S/c1-32-25-14-18(13-20(17-31)28(25)36-11-12-38-22-7-5-21(30)6-8-22)23-9-10-24(37-23)19-15-26(33-2)29(35-4)27(16-19)34-3/h5-8,13-16,23-24H,9-12,17,31H2,1-4H3/t23-,24-/m0/s1

InChI Key

BESNWNVEKFZZCF-ZEQRLZLVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCCSC2=CC=C(C=C2)Cl)CN)[C@@H]3CC[C@H](O3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OCCSC2=CC=C(C=C2)Cl)CN)C3CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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